molecular formula C19H18N2O4S B6495267 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate CAS No. 896307-25-8

6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate

Cat. No.: B6495267
CAS No.: 896307-25-8
M. Wt: 370.4 g/mol
InChI Key: MWLJRFDHLHSORB-UHFFFAOYSA-N
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Description

6-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate (CAS: 896307-25-8, Molecular Formula: C₁₉H₁₈N₂O₄S, MW: 370.42) is a heterocyclic ester featuring:

  • A 4-oxo-4H-pyran core substituted at the 3-position with a 3,4-dimethylbenzoate group.
  • A 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl} substituent, introducing a sulfur-linked imidazole moiety . This structure combines a pyranone ring (known for hydrogen-bonding capacity) with a lipophilic 3,4-dimethylbenzoate ester and a pharmacologically relevant imidazole-thioether group.

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-12-4-5-14(8-13(12)2)18(23)25-17-10-24-15(9-16(17)22)11-26-19-20-6-7-21(19)3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLJRFDHLHSORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Benzoate Esters

Several ethyl benzoate derivatives () share ester functionalities but differ in heterocyclic substituents:

Compound ID Substituent Structure Biological Relevance
I-6230 4-(Pyridazin-3-yl)phenethylamino Potential kinase inhibition
I-6373 4-(3-Methylisoxazol-5-yl)phenethylthio Enhanced metabolic stability (thioether)
I-6473 4-(3-Methylisoxazol-5-yl)phenethoxy Improved solubility (ether linkage)

Key Differences from Target Compound :

  • Core Structure: Target uses a pyranone ring, whereas analogues employ benzene or pyridine cores.
  • Substituent Linkage : The target’s imidazole-thioether group contrasts with pyridazine/isoxazole substituents in analogues. These variations influence electronic properties and binding interactions .

Imidazole-Containing Analogues

2-Cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-(4-phenoxyphenyl)prop-2-enamide () shares the (1-methyl-1H-imidazol-2-yl)sulfanyl group but differs in:

  • Backbone: A cyano-enamide scaffold vs. the pyranone-benzoate system.
  • Pharmacophore: The enamide’s electron-deficient cyano group may enhance target specificity compared to the pyranone’s carbonyl .

Pharmacological Considerations

  • Imidazole Thioethers: Known for antimicrobial and antitumor activity (e.g., ’s 5-oxo-imidazoles tested for microbial growth inhibition) .
  • Pyranone Cores: Often associated with anti-inflammatory or antioxidant properties due to redox-active carbonyl groups.

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